molecular formula C8H7NO4 B1297038 4-Methoxy-2-nitrobenzaldehyde CAS No. 22996-21-0

4-Methoxy-2-nitrobenzaldehyde

Cat. No. B1297038
CAS RN: 22996-21-0
M. Wt: 181.15 g/mol
InChI Key: KLTDQLIGNSBZPO-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C8H7NO4 . It has an average mass of 181.145 Da and a monoisotopic mass of 181.037506 Da .


Synthesis Analysis

The synthesis of 4-Methoxy-2-nitrobenzaldehyde can be achieved through various methods. One such method involves the nitration of vanillin to form 4-hydroxy-3-methoxy-5-nitrobenzaldehyde . Another method involves the preparation of N-((oxazolyl)phenyl)chromanecarboxamide derivatives .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-nitrobenzaldehyde consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . It has several properties including a density of 1.3±0.1 g/cm3, a boiling point of 354.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .


Physical And Chemical Properties Analysis

4-Methoxy-2-nitrobenzaldehyde has several physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a boiling point of 354.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.0±3.0 kJ/mol and a flash point of 184.2±25.7 °C .

Scientific Research Applications

Synthesis and Chemical Reactivity

4-Methoxy-2-nitrobenzaldehyde has been utilized in various synthesis processes. For instance, it has been converted to amines and further reacted to form halides, which then lead to the synthesis of phthalazine derivatives, showcasing its utility as a precursor for more complex chemical structures (Tsoungas & Searcey, 2001). Additionally, its role in the synthesis of 4-methoxy-3,5-dinitrobenzaldehyde through reactions with sodium methoxide highlights its versatility in chemical transformations (Monk et al., 2003).

Photocatalytic Applications

Research has explored the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxy-2-nitrobenzaldehyde, into their corresponding aldehydes using titanium dioxide under visible light irradiation. This process demonstrates the potential of 4-Methoxy-2-nitrobenzaldehyde in applications requiring selective oxidation, with high conversion and selectivity achieved under mild conditions (Higashimoto et al., 2009).

Crystallography and Physical Properties

The polymorphic forms of 4-Methoxy-2-nitrobenzaldehyde have been studied, indicating its varied crystalline structures and the implications these have on its physical properties and applications in material science. Such research underscores the importance of understanding the polymorphism of chemical compounds for their application in various scientific fields (Wishkerman et al., 2006).

Environmental and Catalytic Studies

The compound has also been examined in environmental and catalytic contexts, such as its involvement in photocatalytic processes for the oxidation of alcohol derivatives. These studies highlight the environmental applications of 4-Methoxy-2-nitrobenzaldehyde, particularly in the green synthesis and catalysis domain, aiming at more sustainable chemical processes (Yuanbin, 2004).

Safety And Hazards

The safety data sheet for 4-Methoxy-2-nitrobenzaldehyde indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

4-methoxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTDQLIGNSBZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326801
Record name 4-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-nitrobenzaldehyde

CAS RN

22996-21-0
Record name 4-Methoxy-2-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22996-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-nitrobenzaldehyde
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Synthesis routes and methods

Procedure details

A mixture of 1-(dibromomethyl)-4-methoxy-2-nitrobenzene (42 g, 0.23 mol) and NaHCO3 (3 Eq) in water (400 mL) is refluxed for 22 h. The reaction mixture is cooled to room temperature and the product is extracted with EtOAc (2×150 mL). The organic layer is washed with a solution of 1.5N HCl (2×100 mL), water (2×100 mL) and brine then dried over Na2SO4. The solvent is removed under reduced pressure to afford 20 g (85%) of the title compound as a brown solid. 1H NMR (DMSO-d6, 400 MHz) δ 10.03 (s, 1H), 7.93-7.95 (m, 1H), 7.61 (s, 1H), 7.40-7.41 (m, 1H), 3.93 (s, 3H).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
B Shen, D Löffler, KP Zeller, M Übele, G Reischl… - Journal of Fluorine …, 2007 - Elsevier
… DMF, nitrobenzaldehydes with a methoxy substituent (methoxy group in meta-position to the nitro group) were labeled with good radiochemical yields (4-methoxy-2-nitrobenzaldehyde: …
Number of citations: 29 www.sciencedirect.com
B Shen, D Löffler, G Reischl, HJ Machulla… - Journal of Fluorine …, 2009 - Elsevier
As model reactions for the introduction of [ 18 F]fluorine into aromatic amino acids, the replacement of NO 2 by [ 18 F]fluoride ion in mono- to tetra-methoxy-substituted ortho-…
Number of citations: 25 www.sciencedirect.com
KV Rao - Journal of Heterocyclic Chemistry, 1977 - Wiley Online Library
… The C-ring precursor, in the form of a substituted 2-acetylpyridine was condensed with either 3-hydroxy-5-methoxy-2-nitrobenzaldehyde or 3-hydroxy-4-methoxy-2nitrobenzaldehyde, …
Number of citations: 24 onlinelibrary.wiley.com
RJS Beer, K Clarke, HF Davenport… - Journal of the Chemical …, 1951 - pubs.rsc.org
… (0-6 ml.) by the method employed for 5-hydroxy-4-methoxy-2-nitrobenzaldehyde … By the ammonium acetate-nitroethane method 3-hydroxy-4methoxy-2-nitrobenzaldehyde (1 g.) …
Number of citations: 16 pubs.rsc.org
AR Katritzky, YJ Xu, AV Vakulenko… - The Journal of …, 2003 - ACS Publications
… of phosgene (11) with 4-methoxy-2-nitrobenzyl alcohol (10), which was obtained from 8 by (i) oxidization of 8 by tetrabutylammonium dichromate to get 4-methoxy-2-nitrobenzaldehyde (…
Number of citations: 60 pubs.acs.org
TH Althuis, HJ Hess - Journal of Medicinal Chemistry, 1977 - ACS Publications
The 6-O-demethyl and 7-O-demethyl analogues of the new antihypertensive drug prazosin [2-[4-(2-furoyD-piperazin-l-yl]-4-amino-6, 7-dimethoxyquinazoline hydrochloride] have been …
Number of citations: 190 pubs.acs.org
V Machtey, HE Gottlieb, G Byk - ARKIVOC, 2011 - arkat-usa.org
… C-NMR of 4-methoxy-2-nitrobenzaldehyde in DMSO Figure S91. DEPT of 4-methoxy-2-nitrobenzaldehyde in DMSO … C-NMR of 4-methoxy-2-nitrobenzaldehyde in DMSO …
Number of citations: 2 www.arkat-usa.org
M Chandrasekhar, D Srinivasulu, K Seshaiah… - Pharmaceutical …, 2014 - Springer
… The latter was nitrated with 70% HNO 3 in AcOH at room temperature to afford a satisfactory yield (77.5%) of 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzaldehyde (III), which was …
Number of citations: 4 link.springer.com
KH Raitio, JR Savinainen, J Vepsäläinen… - Journal of medicinal …, 2006 - ACS Publications
The highly CB2 selective cannabinoid receptor inverse agonist, 7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxylic acid N-benzo[1,3]dioxol-5-ylmethyl)amide (JTE-907; 9b)…
Number of citations: 69 pubs.acs.org
R Bansal, G Kumar, S Rohilla, KN Klotz… - Drug development …, 2016 - Wiley Online Library
Preclinical Research A new series of 1,3‐dimethylxanthine derivatives bearing 8‐(2‐nitroaryl) residue was synthesized and evaluated for affinity for recombinant human adenosine …
Number of citations: 14 onlinelibrary.wiley.com

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